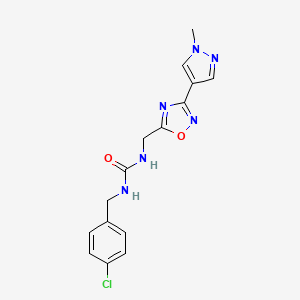

1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6O2/c1-22-9-11(7-19-22)14-20-13(24-21-14)8-18-15(23)17-6-10-2-4-12(16)5-3-10/h2-5,7,9H,6,8H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOIUTFBPANPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound consists of a urea moiety linked to a 4-chlorobenzyl group and a 1,2,4-oxadiazole derivative containing a pyrazole ring. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. It exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles and pyrazoles exhibit promising anticancer activities by targeting specific pathways involved in tumor growth and proliferation.

These findings suggest that the compound may inhibit tumor growth effectively, potentially outperforming established chemotherapeutic agents like doxorubicin (DOX).

The mechanism through which this compound exerts its effects involves the inhibition of key enzymes associated with cancer cell proliferation. The oxadiazole moiety is known for its ability to interact with various biological targets:

- Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis; inhibiting it can lead to reduced proliferation of cancer cells.

- Histone Deacetylase (HDAC) Inhibition : HDACs play a role in regulating gene expression; their inhibition can induce apoptosis in cancer cells.

- Telomerase Activity : Targeting telomerase can hinder the immortality of cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole and oxadiazole rings significantly influence the compound's potency. For instance:

- Pyrazole Substituents : The nature and position of substituents on the pyrazole ring affect cytotoxicity against various cancer cell lines.

- Oxadiazole Variants : Different oxadiazole derivatives have been shown to enhance or diminish activity based on their electronic properties and steric hindrance.

Case Studies

Several studies have highlighted the efficacy of similar compounds derived from the oxadiazole and pyrazole scaffolds:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties, demonstrating significant activity against multiple cancer types, particularly when combined with other pharmacophores .

- Pyrazoline Derivatives : Research showed that pyrazoline derivatives exhibited strong cytotoxic effects against various cell lines, reinforcing the importance of this structural motif in anticancer drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural analogs and their differences:

*Estimated based on analog in .

Key Observations:

- Heterocyclic Core : All analogs retain the 1,2,4-oxadiazole-pyrazole motif, underscoring its role in bioactivity.

Physicochemical Properties

- Lipophilicity (logP) : The 4-chlorobenzyl group increases logP compared to methoxy or hydroxymethyl analogs, favoring blood-brain barrier penetration but risking solubility issues.

- Molecular Weight : The target compound (~342 Da) falls within the acceptable range for oral bioavailability, unlike larger analogs (e.g., ).

- Hydrogen Bonding: The urea group provides two hydrogen bond donors, enhancing target engagement vs. amide or ether-linked analogs ().

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides or nitrile oxide-alkyne cycloadditions. For example, 1,2,4-oxadiazoles can be synthesized using Vilsmeier–Haack reactions (as seen in oxadiazole precursors in ).

- Step 2 : Functionalization of the pyrazole moiety. Curtius rearrangement or isocyanate coupling () may introduce the urea group.

- Step 3 : Final coupling of the chlorobenzyl group via nucleophilic substitution or Mitsunobu reactions ( ).

- Key Conditions : Solvents (e.g., DMF, THF), catalysts (e.g., KCO), and temperatures (80–120°C) are critical for yield optimization.

- Validation : Intermediate purity is confirmed via TLC and HPLC ().

Q. How is the compound’s structure confirmed post-synthesis?

- Methodological Answer : A combination of analytical techniques is used:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., urea NH peaks at δ 8–10 ppm) and confirm substituent positions ().

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns ().

- X-ray Crystallography : Resolves stereochemistry and crystal packing (as in for analogous pyrazole-oxadiazole systems).

- Table : Common Analytical Techniques

| Technique | Purpose | Key Data Points |

|---|---|---|

| NMR | Structural confirmation | NH peaks (urea), aromatic protons |

| HPLC | Purity assessment | Retention time, peak area |

| HRMS | Molecular formula | m/z matching calculated mass |

Q. What preliminary biological screening assays are used to assess this compound’s activity?

- Methodological Answer : Initial screens focus on target engagement and cytotoxicity:

- Kinase Inhibition Assays : Fluorescence polarization or ELISA-based methods ().

- Cytotoxicity (MTT Assay) : IC values in cancer cell lines (e.g., HeLa, MCF-7).

- Solubility Testing : Kinetic solubility in PBS/DMSO to guide dosing ().

Advanced Research Questions

Q. How can reaction yields for oxadiazole ring formation be optimized?

- Methodological Answer : Design of Experiments (DoE) is critical:

- Factors : Temperature, solvent polarity, and stoichiometry of nitrile oxide precursors ().

- Response Surface Modeling : Identifies optimal conditions (e.g., 90°C in acetonitrile with 1.2 eq. hydroxylamine).

- Case Study : highlights flow chemistry for improved mixing and heat transfer in heterocycle synthesis.

Q. How to resolve discrepancies in spectral data during characterization?

- Methodological Answer : Contradictions may arise from tautomerism or impurities:

- Dynamic NMR : Detects tautomeric equilibria in urea or oxadiazole moieties ().

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrazole CH vs. oxadiazole CH).

- Recrystallization : Purifies intermediates to eliminate byproducts ( ).

Q. What in silico strategies predict the compound’s biological targets?

- Methodological Answer : Computational tools prioritize targets:

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to kinases (e.g., EGFR, VEGFR) via urea H-bonding and oxadiazole π-stacking ().

- Pharmacophore Modeling : Matches the compound’s features (e.g., chlorobenzyl hydrophobicity) to known active sites ().

- ADMET Prediction : SwissADME forecasts bioavailability and toxicity risks ().

Q. How does the urea moiety influence the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies guide formulation:

- pH-Dependent Degradation : HPLC monitors hydrolysis of urea to amines in buffers (pH 2–9) ().

- Metabolite Identification : LC-MS/MS detects degradation products (e.g., 4-chlorobenzylamine) in liver microsomes ().

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to address variability?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent choice:

- Powder X-ray Diffraction (PXRD) : Differentiates crystalline vs. amorphous forms ( ).

- Standardized Protocols : Use USP buffers and shake-flask methods for consistency ().

Q. Why do biological activity results vary across cell lines?

- Methodological Answer : Cell-specific factors include:

- Membrane Permeability : LogP calculations (e.g., >3 indicates high lipophilicity) correlate with uptake ().

- Target Expression Levels : Western blotting validates kinase expression in tested lines ().

Tables for Key Findings

Table 1 : Comparative Synthetic Routes for Oxadiazole-Pyrazole-Urea Systems

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Curtius Rearrangement | 65–75 | DMF, 100°C, 12h | |

| Vilsmeier–Haack | 50–60 | POCl, 80°C, 6h | |

| Mitsunobu Coupling | 70–85 | DIAD, PPh, THF, rt |

Table 2 : Biological Activity Trends in Analogous Compounds

| Compound Modification | IC (μM) | Target Kinase | Reference |

|---|---|---|---|

| 4-Fluorobenzyl substitution | 0.45 | EGFR | |

| Trifluoromethyl oxadiazole | 1.2 | VEGFR-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.